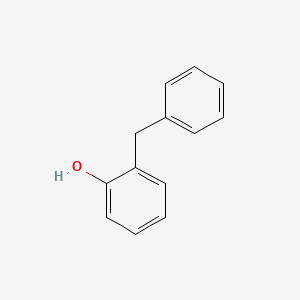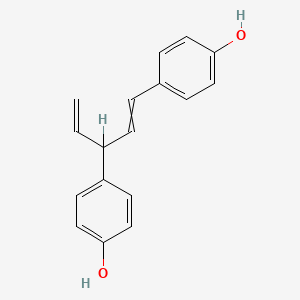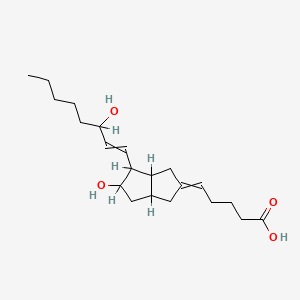![molecular formula C22H35N3O7S B1197558 1-[2-(Benzenesulfonyl)ethyl]-3-(2-diethylaminoethyl)-1-propan-2-yl-urea; but-2-enedioic acid](/img/structure/B1197558.png)
1-[2-(Benzenesulfonyl)ethyl]-3-(2-diethylaminoethyl)-1-propan-2-yl-urea; but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Benzenesulfonyl)ethyl]-3-(2-diethylaminoethyl)-1-propan-2-yl-urea; but-2-enedioic acid is a complex organic compound with a molecular formula of C22H35N3O7S. This compound is characterized by the presence of a benzenesulfonyl group, a diethylamino group, and a but-2-enedioic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzenesulfonyl)ethyl]-3-(2-diethylaminoethyl)-1-propan-2-yl-urea; but-2-enedioic acid typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonyl ethyl intermediate. This intermediate is then reacted with diethylaminoethylamine under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Benzenesulfonyl)ethyl]-3-(2-diethylaminoethyl)-1-propan-2-yl-urea; but-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-[2-(Benzenesulfonyl)ethyl]-3-(2-diethylaminoethyl)-1-propan-2-yl-urea; but-2-enedioic acid is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Benzenesulfonyl)ethyl]-3-(2-diethylaminoethyl)-1-propan-2-yl-urea; but-2-enedioic acid involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The diethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes. The but-2-enedioic acid moiety can participate in various biochemical pathways, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
1-[2-(Benzenesulfonyl)ethyl]-3-(2-diethylaminoethyl)-1-propan-2-yl-urea; but-2-enedioic acid can be compared with other similar compounds, such as:
1-[2-(Benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-[3-(diethylamino)propyl]urea: This compound has an additional diethylamino propyl group, which may alter its chemical and biological properties.
1-[2-(Benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-propan-2-ylurea: Lacks the but-2-enedioic acid moiety, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research applications.
Properties
Molecular Formula |
C22H35N3O7S |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-propan-2-ylurea;but-2-enedioic acid |
InChI |
InChI=1S/C18H31N3O3S.C4H4O4/c1-5-20(6-2)13-12-19-18(22)21(16(3)4)14-15-25(23,24)17-10-8-7-9-11-17;5-3(6)1-2-4(7)8/h7-11,16H,5-6,12-15H2,1-4H3,(H,19,22);1-2H,(H,5,6)(H,7,8) |
InChI Key |
CMKAKNPPMGLPRW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C.C(=CC(=O)O)C(=O)O |
Synonyms |
(N'-(2-diethylamino)ethyl)-N-(1-methylethyl)-N-(2-(phenylsulfonyl)ethyl)urea butanedioate AHR 10718 AHR-10718 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate](/img/structure/B1197493.png)
![Benzo[b]naphtho[2,1-d]thiophene](/img/structure/B1197495.png)

